3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide
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Overview
Description
3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxadiazole ring, and a sulfanyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide typically involves the following steps:
Formation of 2-furoic acid hydrazide: This is achieved by reacting methyl 2-furoate with hydrazine hydrate in a boiling water bath.
Cyclization to form the oxadiazole ring: The 2-furoic acid hydrazide undergoes cyclization in the presence of carbon disulfide and a base to form the 1,3,4-oxadiazole ring.
Thioether formation: The oxadiazole compound is then reacted with a suitable thiol to introduce the sulfanyl group.
Amidation: Finally, the compound is reacted with N,N-dimethylpropanamide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound also features a furan and oxadiazole ring but has a nitro group instead of a dimethylpropanamide group.
5-(2-Furyl)-1,3,4-Oxadiazole-2-Thiol: Similar structure but lacks the dimethylpropanamide group.
Uniqueness
3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13N3O3S |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H13N3O3S/c1-14(2)9(15)5-7-18-11-13-12-10(17-11)8-4-3-6-16-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
KQAMTLBULPPKLY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=CO2 |
Canonical SMILES |
CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=CO2 |
solubility |
27.5 [ug/mL] |
Origin of Product |
United States |
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